molecular formula C20H18FN3O3 B5854814 N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5854814
M. Wt: 367.4 g/mol
InChI Key: VHUDCTFWAIVCJQ-UHFFFAOYSA-N
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Description

N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. In addition, it has shown anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapy drug. Another direction is to study its antimicrobial properties and develop it as a new antimicrobial agent. Additionally, further research can be done to improve its solubility and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde and allylamine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-3-11-24(20(25)15-5-4-6-16(21)12-15)13-18-22-19(23-27-18)14-7-9-17(26-2)10-8-14/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDCTFWAIVCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzamide

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